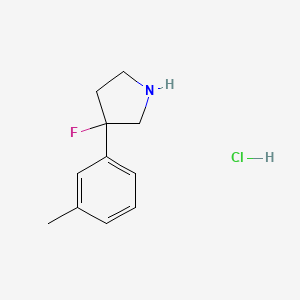

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride

描述

属性

IUPAC Name |

3-fluoro-3-(3-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIKUTQUQMWALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and fluorinated pyrrolidine derivatives.

Cyclization: The cyclization step involves the formation of the pyrrolidine ring, which can be achieved through intramolecular cyclization reactions under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other nucleophilic reagents.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact favorably with biological targets, making it a candidate for drug development.

- Therapeutic Potential : Studies indicate that this compound may act as a modulator of protein kinase activity, which is crucial in various cellular processes such as proliferation and apoptosis. This suggests potential applications in cancer therapy and other diseases linked to dysregulated cell signaling pathways .

Organic Synthesis

The compound serves as an essential building block in the synthesis of more complex fluorinated compounds. Its fluorinated structure is valuable in developing new materials with specific properties.

- Reactivity : The presence of the pyrrolidine ring allows for typical amine reactions such as acylation and alkylation. The fluorine substituent can participate in nucleophilic substitution reactions, facilitating the creation of diverse chemical entities .

Biological Studies

Research has shown that the fluorinated structure can influence the compound's interaction with biological molecules, making it useful in studying various biological processes.

作用机制

The mechanism of action of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Structural Features and Molecular Data

Substituent Effects and Functional Implications

A. Aromatic Substituents

B. Ring Size and Conformation

C. Halogenation Patterns

Table 2: Key Physicochemical Properties

生物活性

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride, a compound with the chemical formula C10H13ClFN, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Structure : The compound is characterized by a pyrrolidine ring substituted with a fluorine atom and a 3-methylphenyl group.

- Molecular Weight : Approximately 201.67 g/mol.

- CAS Number : 1803611-13-3.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, particularly its interactions with neurotransmitter receptors.

Key Findings

- Receptor Affinity : Research indicates that this compound exhibits significant affinity for various serotonin receptors, particularly the 5-HT2A receptor. The pKi values for these interactions suggest a potential role in modulating serotonergic signaling pathways, which are crucial in the treatment of mood disorders and other neuropsychiatric conditions .

- Antagonistic Properties : In vitro studies have shown that derivatives of the methylpyrrolidine series, including this compound, demonstrate antagonistic effects against multiple receptors associated with behavioral disturbances. The most promising compounds in these studies exhibited pKb values indicating high potency .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Behavioral Modulation : A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results demonstrated that administration led to a significant reduction in anxiety-related behaviors, suggesting its potential as an anxiolytic agent .

- Neuropharmacological Assessment : Another study focused on the compound's ability to modulate neurotransmitter release in vitro. It was found to enhance dopamine release in specific neuronal cultures, indicating a possible role in treating conditions like schizophrenia .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors:

- Serotonin Receptors : The compound's fluorine substitution enhances its binding affinity to serotonin receptors, which is crucial for its pharmacological effects .

- Dopaminergic Pathways : Its influence on dopamine release suggests that it may act as a modulator within dopaminergic pathways, which are implicated in reward and motivation systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClFN |

| Molecular Weight | 201.67 g/mol |

| CAS Number | 1803611-13-3 |

| Receptor Affinity (pKi) | 7.89 - 9.19 (5-HT2A) |

| Antagonistic pKb Values | >7.0 (various receptors) |

常见问题

Basic Research Questions

Q. How can researchers synthesize and characterize 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cyclohexylamine functionalization to introduce the 3-methylphenyl and fluorine substituents. Purification via column chromatography (e.g., silica gel, methanol/dichloromethane eluent) is recommended. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., -NMR for fluorine) and X-ray crystallography for stereochemical analysis. Mass spectrometry (HRMS) validates molecular weight .

Q. Why does pyrrolidine form stable hydrochloride salts compared to pyrrole?

- Methodological Answer : Pyrrolidine’s saturated ring allows full protonation at the nitrogen, forming a stable ammonium ion. In contrast, pyrrole’s aromaticity is disrupted upon protonation, leading to loss of resonance stabilization. This explains why pyrrole does not form stable salts under aqueous HCl conditions, while pyrrolidine derivatives (like the target compound) do .

Q. What pharmacological effects are observed in animal models for this compound?

- Methodological Answer : In rats, this compound induces discriminative stimulus effects comparable to phencyclidine (PCP), suggesting NMDA receptor antagonism. Experimental designs should include dose-response assays (0.1–10 mg/kg, i.p.) and behavioral paradigms (e.g., rotarod tests for motor impairment) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for arylcyclohexylamine derivatives like this compound?

- Methodological Answer : Focus on varying substituents at the phenyl ring (e.g., halogenation, methyl groups) and pyrrolidine ring size. Use in vivo discriminative stimulus assays to compare analogs. For example, replacing the 3-methyl group with trifluoromethoxy (as seen in structurally similar compounds) alters receptor binding affinity . Computational modeling (e.g., molecular docking to NMDA receptors) can predict binding interactions.

Q. How to resolve discrepancies between in vitro receptor binding data and in vivo behavioral outcomes?

- Methodological Answer : Pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolite activity) often explain such discrepancies. Validate using LC-MS/MS to measure brain/plasma ratios post-administration. For instance, metabolites with retained fluorine atoms may retain activity, requiring quantification in biological matrices .

Q. What strategies are effective for enantiomeric separation of chiral pyrrolidine derivatives?

- Methodological Answer : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC. Alternatively, form diastereomeric salts with chiral resolving agents (e.g., tartaric acid derivatives). Monitor optical rotation ([α]) and confirm purity via -NMR splitting patterns .

Q. How to analyze metabolites of this compound in biological samples?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for untargeted metabolomics. Use isotopic labeling (e.g., -fluorine) to track metabolic pathways. Sample preparation should include solid-phase extraction (SPE) to isolate polar metabolites from plasma or urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。